Cas no 2470440-25-4 (4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride)

4-(2-アミノ-1,1-ジフルオロエトキシ)安息香酸塩酸塩は、有機合成中間体として重要な化合物です。分子内にアミノ基とカルボキシル基を有し、さらにジフルオロエトキシ基を導入した特異な構造が特徴です。このユニークな構造により、医薬品や農薬の開発におけるキー中間体としての応用が期待されます。特に、フッ素原子の導入により代謝安定性や脂溶性の向上が可能であり、生物活性化合物の設計において有利な特性を発揮します。塩酸塩形態であるため、取り扱いやすく結晶性も良好です。高純度で提供可能なため、精密な有機合成反応に適しています。

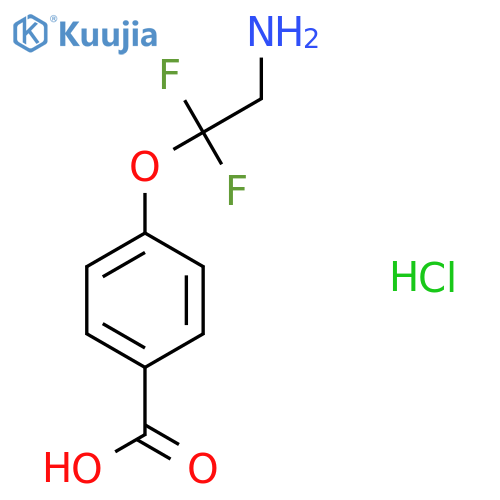

2470440-25-4 structure

商品名:4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride

CAS番号:2470440-25-4

MF:C9H10ClF2NO3

メガワット:253.630408763885

MDL:MFCD32711143

CID:5670583

PubChem ID:154878842

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

- 4-(2-AMINO-1,1-DIFLUOROETHOXY)BENZOIC ACID HYDROCHLORIDE

- EN300-27102660

- Z4575689945

- 2470440-25-4

- AT22190

- 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride

-

- MDL: MFCD32711143

- インチ: 1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H

- InChIKey: AGBIGAJMSRFQIS-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(CN)(OC1C=CC(C(=O)O)=CC=1)F

計算された属性

- せいみつぶんしりょう: 253.0317272g/mol

- どういたいしつりょう: 253.0317272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27102660-5g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95% | 5g |

$2566.0 | 2023-11-13 | |

| Enamine | EN300-27102660-10g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95% | 10g |

$3807.0 | 2023-11-13 | |

| Enamine | EN300-27102660-0.05g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95.0% | 0.05g |

$205.0 | 2025-03-20 | |

| Enamine | EN300-27102660-2.5g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95.0% | 2.5g |

$1735.0 | 2025-03-20 | |

| Enamine | EN300-27102660-1.0g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95.0% | 1.0g |

$884.0 | 2025-03-20 | |

| Enamine | EN300-27102660-1g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95% | 1g |

$884.0 | 2023-11-13 | |

| Aaron | AR028XFI-10g |

4-(2-amino-1,1-difluoroethoxy)benzoicacidhydrochloride |

2470440-25-4 | 95% | 10g |

$5260.00 | 2023-12-15 | |

| 1PlusChem | 1P028X76-2.5g |

4-(2-amino-1,1-difluoroethoxy)benzoicacidhydrochloride |

2470440-25-4 | 95% | 2.5g |

$2207.00 | 2024-05-21 | |

| Enamine | EN300-27102660-10.0g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95.0% | 10.0g |

$3807.0 | 2025-03-20 | |

| Enamine | EN300-27102660-0.1g |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |

2470440-25-4 | 95.0% | 0.1g |

$306.0 | 2025-03-20 |

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

2470440-25-4 (4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 624-75-9(Iodoacetonitrile)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量